2-(3-Bromo-2-methylphenyl)-2-methylpropanoicacid
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Overview
Description
2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid typically involves the bromination of 2-methylphenyl derivatives followed by carboxylation. One common method includes the bromination of 2-methylphenyl with bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 3-bromo-2-methylphenyl. This intermediate is then subjected to a carboxylation reaction using carbon dioxide under high pressure and temperature conditions to form the final product.
Industrial Production Methods
Industrial production of 2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methylphenyl-2-methylpropanoic acid.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: 3-bromo-2-methylbenzoic acid or 3-bromo-2-methylacetophenone.
Reduction: 2-methylphenyl-2-methylpropanoic acid.
Substitution: 2-(3-Hydroxy-2-methylphenyl)-2-methylpropanoic acid or 2-(3-Amino-2-methylphenyl)-2-methylpropanoic acid.
Scientific Research Applications
2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-methylbenzoic acid
- 3-Bromo-2-methylbenzyl alcohol
- 2-(Bromomethyl)phenylboronic acid
Uniqueness
2-(3-Bromo-2-methylphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and carboxylic acid functional groups
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(3-bromo-2-methylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13BrO2/c1-7-8(5-4-6-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |
InChI Key |
BZZGQCGLIVYWPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(C)(C)C(=O)O |
Origin of Product |
United States |
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